N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
N-(3-Methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core fused with a piperidine-carboxamide moiety. The compound is distinguished by a 3-methoxybenzyl group attached to the piperidine nitrogen and a 3-methylphenyl substituent at the 7-position of the thienopyrimidinone scaffold.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-17-5-3-7-20(13-17)22-16-35-24-23(22)29-27(30-26(24)33)31-11-9-19(10-12-31)25(32)28-15-18-6-4-8-21(14-18)34-2/h3-8,13-14,16,19H,9-12,15H2,1-2H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJLSMPMJKDPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine core, a thieno[3,2-d]pyrimidine moiety, and various aromatic substituents. Its molecular formula is with a molecular weight of approximately 420.51 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced tumor growth in various cancer models .
- Case Studies : In vitro studies have demonstrated that derivatives of this class can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways and altering mitochondrial membrane potential.
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold is known for its antimicrobial properties. Preliminary studies suggest:
- Broad-Spectrum Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
- Inhibition Studies : Inhibition zones were observed in agar diffusion assays against strains like Staphylococcus aureus and Escherichia coli, supporting its use in treating bacterial infections.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Mechanisms : The compound may protect neuronal cells from oxidative stress-induced apoptosis. This effect could be mediated through the modulation of antioxidant enzymes and reduction of reactive oxygen species (ROS) levels.
- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.
Research Findings
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets.
Anticancer Activity
Research indicates that compounds similar to N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can selectively induce apoptosis in human cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HSC-2 (oral squamous carcinoma) | 5.0 |
| Compound B | Colo205 (colon cancer) | 7.5 |
| N-(3-methoxybenzyl)-... | HSC-4 (oral squamous carcinoma) | TBD |
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications beyond oncology.
Antimicrobial Properties
Some studies have indicated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. These compounds may inhibit bacterial growth by targeting specific enzymes or pathways critical for bacterial survival. The exploration of this compound's activity against various pathogens could lead to the development of new antimicrobial agents.
Neurological Applications
The piperidine moiety in the compound's structure is known for its neuroactive properties. Research into similar compounds has suggested potential applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems. Further studies are needed to elucidate the specific mechanisms and efficacy of this compound in such contexts.
Case Studies and Research Findings
Several case studies have documented the synthesis and testing of related compounds, providing insights into the biological activities of thieno[3,2-d]pyrimidines.
Case Study 1: Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer properties against multiple cell lines. The results demonstrated that modifications to the benzyl group significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of thieno[3,2-d]pyrimidines, revealing that specific substitutions on the piperidine ring enhanced biological activity. This information is critical for guiding future drug design efforts aimed at optimizing therapeutic effects while minimizing side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally analogous molecules is essential. Key analogs are discussed below, with a focus on core modifications, substituent effects, and inferred pharmacological implications.
Structural Analogues
2.1.1 N-(2,4-Difluorobenzyl)-1-[7-(3-Methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide
- Core Structure: Identical thieno[3,2-d]pyrimidinone and piperidine-carboxamide backbone.
- Substituents : The benzyl group at the piperidine nitrogen is substituted with 2,4-difluoro instead of 3-methoxy.
2.1.2 TH9525 (4-(4-Methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-methoxy-4-methylphenyl)piperidine-1-carboxamide)
- Core Structure: Benzodiazol-2-one replaces thienopyrimidinone.
- Substituents : Piperidine-carboxamide is retained, but the 3-methoxy-4-methylphenyl group introduces steric bulk.
2.1.3 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Core Structure: Pyrazolo[3,4-d]pyrimidinone fused with a chromenone system.
- Substituents : Dual fluorine atoms on the phenyl group and a sulfonamide tail.
- Implications : The fluorine atoms increase lipophilicity, while the sulfonamide may enhance solubility or introduce off-target interactions (e.g., carbonic anhydrase inhibition) .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
